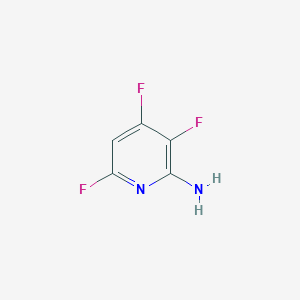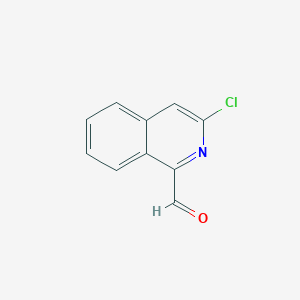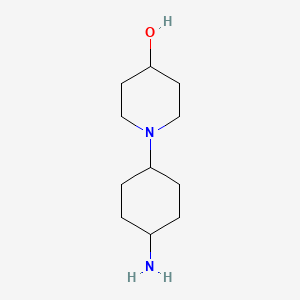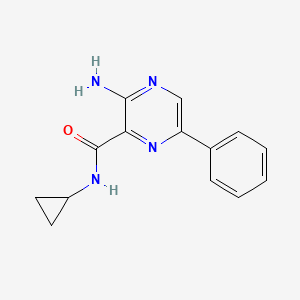
3-Amino-N-cyclopropyl-6-phenyl-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by its unique structure, which includes an amino group at position 3, a cyclopropyl group at the nitrogen atom, and a phenyl group at position 6 of the pyrazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α,β-unsaturated carbonyl compounds.
Introduction of the Amino Group: The amino group at position 3 can be introduced via nucleophilic substitution reactions using suitable amine sources.
Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Phenyl Substitution: The phenyl group at position 6 can be introduced through electrophilic aromatic substitution reactions using phenyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of 3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino, cyclopropyl, and phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
科学的研究の応用
3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. The compound may also interact with cellular receptors and enzymes, modulating their activity and affecting various biological processes.
類似化合物との比較
Similar Compounds
3-amino-n-cyclopropylpyrazine-2-carboxamide: Lacks the phenyl group at position 6, resulting in different chemical and biological properties.
3-amino-6-phenylpyrazine-2-carboxamide: Lacks the cyclopropyl group at the nitrogen atom, leading to variations in reactivity and activity.
n-cyclopropyl-6-phenylpyrazine-2-carboxamide:
Uniqueness
3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide is unique due to the presence of all three functional groups (amino, cyclopropyl, and phenyl) in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H14N4O |
|---|---|
分子量 |
254.29 g/mol |
IUPAC名 |
3-amino-N-cyclopropyl-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O/c15-13-12(14(19)17-10-6-7-10)18-11(8-16-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,15,16)(H,17,19) |
InChIキー |
JCLDARYYVKWSTM-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=NC(=CN=C2N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


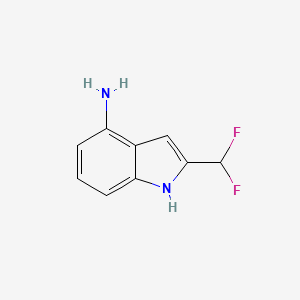

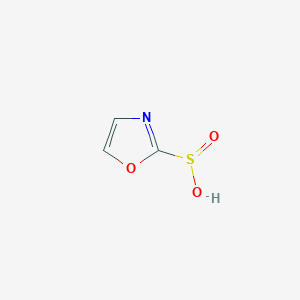
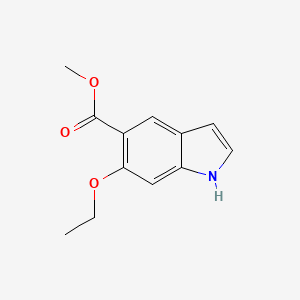
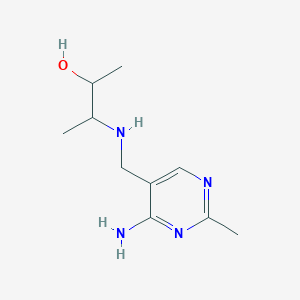

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
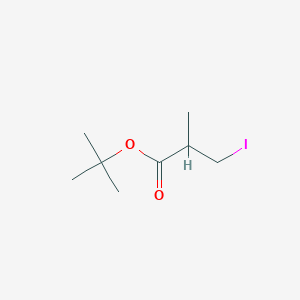
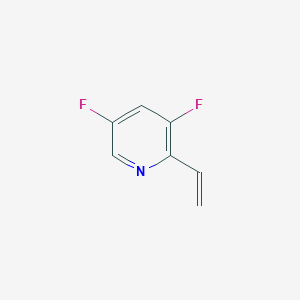
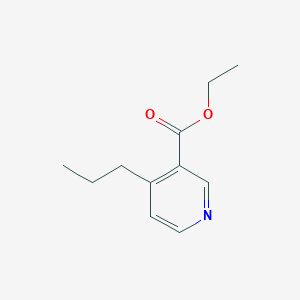
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
